molecular formula C16H26N4O6S2 B2609909 methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034282-45-4

methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2609909
CAS No.: 2034282-45-4
M. Wt: 434.53
InChI Key: HUTKSTSQCKAVPN-UHFFFAOYSA-N
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Description

Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule characterized by a piperidine core substituted with a dimethylsulfamoyl group at the 1-position. The 4-position of the piperidine ring is linked via a methylene bridge to a sulfamoyl group, which is further attached to a phenyl ring. The phenyl ring is esterified with a methyl carbamate group at the para position.

The dimethylsulfamoyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility and target interaction compared to alkyl or aryl substituents. The carbamate moiety offers metabolic stability relative to ester or amide groups, making it a strategic choice for prolonged biological activity .

Properties

IUPAC Name

methyl N-[4-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-10-8-13(9-11-20)12-17-27(22,23)15-6-4-14(5-7-15)18-16(21)26-3/h4-7,13,17H,8-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKSTSQCKAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound includes a piperidine ring, a dimethylsulfamoyl group, and a carbamate moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H14N2O4S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure highlights the presence of critical functional groups that may interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the dimethylsulfamoyl group suggests potential inhibition of certain metabolic pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease .

Pharmacological Properties

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be relevant for treating chronic inflammatory conditions.

Case Studies and Research Findings

  • Inhibition of nSMase2 : In a study focusing on nSMase2 inhibitors, compounds structurally related to this compound showed significant inhibition of enzyme activity in vitro. This inhibition was linked to reduced exosome release from cells, which is critical in various pathological processes .
  • Pharmacokinetic Studies : Research involving similar compounds has reported favorable pharmacokinetic profiles, including good oral bioavailability and brain penetration, which are essential for central nervous system-targeted therapies .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have identified key modifications that enhance biological activity, indicating that specific structural features are crucial for efficacy against targeted enzymes like nSMase2 .

Data Summary Table

Property Details
Molecular FormulaC10H14N2O4S
Potential ActivitiesAntimicrobial, Anti-inflammatory
Mechanism of ActionInhibition of nSMase2
Pharmacokinetic PropertiesFavorable oral bioavailability, brain penetration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of methyl (4-(N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)carbamate, we compare it with analogs from recent studies (Table 1).

Table 1: Structural and Functional Comparison with Similar Compounds

Compound ID Substituent on Piperidine Sulfamoyl Group Carbamate/Carbamide Group Biological Activity Reference
Target Compound 1-(N,N-Dimethylsulfamoyl) 4-(Methylsulfamoyl)phenyl Methyl carbamate Not reported (inferred kinase inhibition)
Compound 29 () 1-(tert-Butoxycarbonyl) 4-(Piperidin-4-ylmethylsulfamoyl) None Mer kinase inhibitor (UNC1062 series)
Compound 28 () 1-(Unprotected piperidin-4-yl) 4-(Piperidin-4-ylmethylsulfamoyl) None Mer kinase inhibitor
N-(Phenylcarbamoyl) derivative () 4-Phenylpiperazin-1-yl 3-Pyridinesulfonamide Phenylcarbamoyl Not reported (structural analog)
Revefenacin () 4-Carbamoylpiperidin-1-ylmethyl None Biphenyl-2-yl carbamate Muscarinic receptor antagonist

Key Observations

Structural Variations Piperidine Substituents: The target compound’s 1-(N,N-dimethylsulfamoyl) group contrasts with tert-butoxycarbonyl (Compound 29) or unprotected piperidine (Compound 28). Sulfamoyl Linkage: Unlike Compounds 28 and 29, which feature a piperidin-4-ylmethylsulfamoyl group, the target compound uses a simpler methylsulfamoyl linkage. This may reduce steric hindrance during target binding.

Functional Group Impact Carbamate vs. Carbamide: The methyl carbamate in the target compound is more hydrolytically stable than the phenylcarbamoyl group in ’s compound, which could enhance metabolic stability . Sulfonamide vs.

Biological Activity

  • Compounds 28 and 29, part of the UNC1062 series, inhibit Mer kinase, a therapeutic target in cancer. The dimethylsulfamoyl group in the target compound may similarly enhance kinase binding through polar interactions, though this requires validation .
  • Revefenacin () demonstrates that carbamate-bearing piperidine derivatives can achieve potent receptor antagonism, suggesting the target compound’s carbamate may confer similar pharmacological advantages .

Synthetic Routes

  • The target compound’s synthesis likely parallels ’s general Procedure B, which employs Suzuki-Miyaura coupling of boronic acids with sulfamoylphenyl intermediates. The dimethylsulfamoyl group may require selective protection-deprotection steps to avoid side reactions .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The dimethylsulfamoyl group’s polarity likely improves solubility compared to cyclohexyl (Compound 25) or cyclopentyl (Compound 24) substituents in .
  • Metabolic Stability : The methyl carbamate resists esterase hydrolysis better than the acetyl group in fentanyl analogs (), which are prone to rapid metabolism .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
SulfamoylationDimethylsulfamoyl chloride, TEA, CHCl₃, 18 h33–51%
Carbamate FormationMethyl chloroformate, TEA, CHCl₃, 18 h15–35%

Advanced: How can conflicting NMR data for structurally similar compounds be resolved during characterization?

Discrepancies in NMR signals (e.g., shifts in -CH₂-NH- groups) may arise due to conformational flexibility or solvent effects. To address this:

  • Comparative Analysis : Use reference spectra from analogous compounds, such as pyrimidine carbamate derivatives, where -CH₂-NH- signals shift from 2.70 ppm (amine) to 3.18–2.97 ppm (carbamate) .
  • Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect rotational barriers in sulfonamide or carbamate groups .
  • DFT Calculations : Validate experimental shifts using computational models (e.g., B3LYP/6-31G*) .

Case Study : In compound 10j , conflicting δH values for cyclobutyl protons were resolved by correlating LCMS-derived molecular weights (471.0) with DFT-optimized structures .

Basic: What analytical methods are recommended for purity assessment?

  • HPLC with Buffered Mobile Phases : Use a methanol/sodium acetate-sodium 1-octanesulfonate buffer (65:35, pH 4.6) to enhance peak resolution for sulfonamide and carbamate groups .
  • LCMS-ESI : Monitor molecular ion peaks ([M+H]⁺) to confirm mass/charge ratios (e.g., m/z 487.0 for chlorophenyl derivatives) .
  • Elemental Analysis : Validate C, H, N, S percentages with ≤0.4% deviation from theoretical values .

Advanced: How can reaction yields for piperidinyl intermediates be optimized?

Low yields in piperidinyl sulfamoylation (e.g., 15–33% ) often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Microwave-Assisted Synthesis : Reduce reaction time from 18 h to 30–60 min while improving yields by 15–20% .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with benzyl or tert-butoxycarbonyl (Boc) groups to enhance sulfamoyl chloride accessibility .

Q. Optimized Protocol :

ParameterStandard ConditionsImproved Conditions
Time18 h3 h (microwave)
CatalystNonePd(OAc)₂ (Suzuki coupling)
Yield33%48%

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Cholinesterase Inhibition : Use Ellman’s assay with acetylthiocholine iodide to measure IC₅₀ values. Carbamate derivatives often exhibit sub-micromolar activity due to covalent binding to the enzyme active site .
  • Cellular Uptake Studies : Employ fluorescence microscopy with labeled analogs (e.g., FITC-conjugated derivatives) to assess membrane permeability .

Advanced: How do structural modifications impact metabolic stability?

The trifluoromethyl group in related compounds increases metabolic stability by reducing CYP450-mediated oxidation. Key modifications include:

  • Sulfamoyl vs. Sulfonyl : N,N-dimethylsulfamoyl groups improve solubility but may reduce plasma half-life compared to aryl sulfones .
  • Carbamate vs. Amide : Methyl carbamates show slower hydrolysis in serum than tertiary amides, extending in vivo activity .

Q. Data Comparison :

Groupt₁/₂ (Human Liver Microsomes)LogP
Sulfamoyl2.1 h2.8
Sulfonyl4.3 h3.5

Basic: What crystallization techniques yield stable polymorphs?

  • Solvent Evaporation : Use ethanol/water mixtures (7:3) to form Form I crystals of the hemi-tartrate salt .
  • Anti-Solvent Diffusion : Add tert-butyl methyl ether to dichloromethane solutions to induce Form II polymorphs .

Q. Polymorph Characterization :

FormMelting PointXRD Peaks
I168–170°C2θ = 12.4°, 18.7°
II155–157°C2θ = 10.2°, 20.1°

Advanced: How can computational methods guide SAR studies?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in cholinesterase active sites (PDB: 1ACJ). Carbamate groups often form hydrogen bonds with Ser203 .
  • QSAR Models : Corrogate Hammett σ values of substituents (e.g., -SO₂NMe₂, σ = 0.62) with IC₅₀ data to prioritize synthetic targets .

Example QSAR Equation :
log(1/IC₅₀) = 1.2(±0.3)σ + 0.8(±0.2)π + 2.1

Basic: What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods when handling sulfamoyl chlorides (lachrymatory agents).
  • Waste Disposal : Quench excess chloroformate with 10% aqueous ethanol before disposal .

Advanced: How to address low reproducibility in scaled-up reactions?

Batch variability often arises from inhomogeneous mixing or temperature gradients. Solutions include:

  • Flow Chemistry : Use microreactors for precise control of residence time (e.g., 5 min at 60°C) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

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